Z-FA-fluoromethyl ketone

描述

This compound selectively inhibits effector caspases 2, 3, 6, and 7, but not caspases 8 and 10 . It has been shown to block the production of interleukin-1 alpha, interleukin-1 beta, and tumor necrosis factor alpha induced by lipopolysaccharides in macrophages by inhibiting nuclear factor kappa B pathways .

准备方法

The synthesis of Z-FA-fluoromethyl ketone involves the preparation of a peptidyl fluoromethyl ketone. The synthetic route typically includes the following steps:

Formation of the peptide backbone: The peptide backbone is synthesized using standard solid-phase peptide synthesis techniques.

Introduction of the fluoromethyl ketone group: The fluoromethyl ketone group is introduced through a reaction with a fluoromethyl ketone derivative.

Purification: The final product is purified using high-performance liquid chromatography to ensure the desired purity and quality.

For industrial production, this compound is typically synthesized in large batches using automated peptide synthesizers, followed by purification and quality control processes to ensure consistency and efficacy .

化学反应分析

Z-FA-fluoromethyl ketone undergoes several types of chemical reactions, including:

Substitution reactions: The fluoromethyl ketone group can participate in nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: This compound can be hydrolyzed to yield its constituent amino acids and fluoromethyl ketone.

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a potent irreversible inhibitor of cysteine proteases, including cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7, but not caspases 8 and 10 . The primary applications of Z-FA-FMK stem from its ability to inhibit these enzymes, making it valuable in studying proteolytic activity and its role in various diseases .

Scientific Research Applications

Inhibition of T Cell Proliferation: Z-FA-FMK effectively blocks human T cell activation and proliferation in vitro . The inhibition of T cell proliferation is linked to the blocking of caspase-8 and caspase-3 activation . Studies show that the fluoromethylketone (FMK) moiety and the benzyloxycarbonyl group at the N-terminal are crucial for the immunosuppressive properties of Z-FA-FMK .

Regulation of Intracellular Glutathione and Reactive Oxygen Species: Z-FA-FMK treatment decreases intracellular glutathione (GSH) while increasing reactive oxygen species (ROS) levels in activated T cells .

Anti-Inflammatory Effects: In vivo studies have demonstrated Z-FA-FMK's efficiency in preventing articular cartilage and bone destruction in chronic inflammatory arthritis in mice . The therapeutic action of Z-FA-FMK in treating rheumatoid arthritis (RA) may not be solely due to cathepsin B inhibition . Z-FA-FMK inhibits LPS-induced cytokine secretion in macrophages by blocking the transactivation potential of NF-ĸB .

Caspase Inhibition: Z-FA-FMK can inhibit caspase activity in vitro and selectively inhibits recombinant effector caspases 2, -3, -6, and -7 . It does not affect the activity of caspases 8 and 10, whereas caspase 9 is only partially inhibited .

Case Studies

Rheumatoid Arthritis (RA) Treatment:

- Animal studies have shown that Z-FA-FMK can prevent the destruction of articular cartilage and bone in mice with chronic inflammatory arthritis . This suggests its potential as a therapeutic intervention for RA .

- Cathepsin B activity is increased in the synovial fluid and synovial lining of RA patients, making it a possible target for Z-FA-FMK .

Kidney Injury:

- Z-FA-FMK's effects have been studied in the context of TNF-alpha-mediated kidney injury, showing its role in apoptotic cell death, cell proliferation, and liver damage .

Viral Infections and Cancer:

- Peptidyl fluoromethyl ketones are exploited for designing compounds for treating topical diseases, including various types of cancer and viral infections .

Data Table

Physicochemical Properties

作用机制

Z-FA-fluoromethyl ketone exerts its effects by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound forms a covalent bond with the thiol group of the cysteine residue in the active site, leading to the inactivation of the enzyme. This inhibition prevents the protease from cleaving its substrates, thereby blocking downstream signaling pathways and cellular processes .

相似化合物的比较

Z-FA-fluoromethyl ketone is unique in its selective inhibition of effector caspases 2, 3, 6, and 7, while not affecting caspases 8 and 10 . Similar compounds include:

Z-VAD-Fmk: A broad-spectrum caspase inhibitor that inhibits both initiator and effector caspases.

Z-DEVD-Fmk: A selective inhibitor of caspase-3 and caspase-7.

Z-LEHD-Fmk: A selective inhibitor of caspase-9.

Compared to these compounds, this compound’s selective inhibition profile makes it a valuable tool for studying specific protease pathways and their roles in various biological processes .

生物活性

Z-FA-fluoromethyl ketone (Z-FA-FMK) is a peptidyl fluoromethyl ketone that serves as a potent inhibitor of cysteine proteases, particularly cathepsin B and L. This compound has garnered attention due to its significant biological activities, including its role in apoptosis regulation and its potential therapeutic applications in various diseases, including cancer and inflammatory conditions.

Z-FA-FMK primarily inhibits the activity of effector caspases, specifically caspases 2, 3, 6, and 7, while having little to no effect on initiator caspases such as caspases 8 and 10. This selectivity is crucial as it allows for targeted modulation of apoptotic pathways without broadly affecting all caspase activities. The compound binds irreversibly to the active site of cathepsin B, preventing substrate access and subsequent proteolytic activity.

Table 1: Inhibition Profile of Z-FA-FMK on Caspases

| Caspase | Inhibition by Z-FA-FMK | Effect on Apoptosis |

|---|---|---|

| Caspase 2 | Strongly inhibited | Induces apoptosis |

| Caspase 3 | Strongly inhibited | Induces apoptosis |

| Caspase 6 | Moderately inhibited | Induces apoptosis |

| Caspase 7 | Strongly inhibited | Induces apoptosis |

| Caspase 8 | Not affected | No effect |

| Caspase 9 | Partially inhibited | Mixed effect |

| Caspase 10 | Not affected | No effect |

In Vitro Studies

Research indicates that Z-FA-FMK effectively prevents DNA fragmentation and externalization of phosphatidylserine in Jurkat T cells exposed to retinoid-related molecules (RRMs) at concentrations ranging from 5 to 100 μM. A study demonstrated that preincubation with Z-FA-FMK significantly inhibited RRM-induced DEVDase activity, which is associated with caspase activation during apoptosis .

Case Study: Impact on T Cell Proliferation

In a study examining the effects of Z-FA-FMK on human T cell proliferation, it was found that treatment with this compound resulted in decreased intracellular glutathione levels and increased reactive oxygen species (ROS) levels. This suggests a mechanism through which Z-FA-FMK can modulate immune responses by inhibiting T cell activation and proliferation .

In Vivo Applications

Z-FA-FMK has shown promising results in various animal models. For instance, in SCID mice xenografted with Ras oncogenic HT1080 cells, Z-FA-FMK treatment resulted in reduced tumor growth and enhanced survival rates. Additionally, studies have indicated its efficacy in preventing cartilage destruction in models of chronic inflammatory arthritis .

Table 2: In Vivo Effects of Z-FA-FMK

| Animal Model | Disease Condition | Outcome |

|---|---|---|

| SCID mice | Tumor xenograft | Reduced tumor growth |

| BALB/c mice | Chronic inflammatory arthritis | Prevented cartilage destruction |

属性

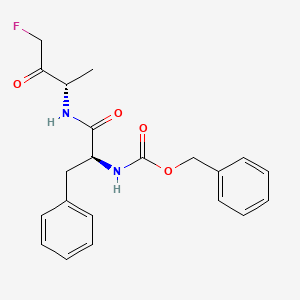

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-YJBOKZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105637-38-5 | |

| Record name | Z-FA-FMK | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDL-201053 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2Z3U96CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。